8-(4-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and substituted with methoxyphenyl, phenyl, and carbonitrile groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a multicomponent reaction involving aldehydes, cyanothioacetamide, formaldehyde, and primary amines . This reaction typically proceeds under mild conditions and can be carried out in a one-pot manner, making it efficient for the synthesis of thiadiazine derivatives.
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenyl positions, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced thiadiazine compounds.
Scientific Research Applications
8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by disrupting signaling pathways involved in cell division.
Comparison with Similar Compounds
8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can be compared with other similar compounds, such as:
- 3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile : This compound has a similar thiadiazine core but differs in the substitution pattern, which can affect its chemical reactivity and biological activity.
- 8-(3-Methoxy-4-ethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile : This compound also shares the thiadiazine core but has different substituents, leading to variations in its properties and applications.
The uniqueness of 8-(4-METHOXYPHENYL)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H19N3O2S/c1-26-17-9-7-15(8-10-17)18-11-20(25)24-13-23(16-5-3-2-4-6-16)14-27-21(24)19(18)12-22/h2-10,18H,11,13-14H2,1H3 |
InChI Key |
XXIWUNQBHYSNFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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